molecular formula C8H15N3S2 B12901319 5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 139887-01-7

5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B12901319
CAS No.: 139887-01-7
M. Wt: 217.4 g/mol
InChI Key: FGDQJVOGFUEOFN-UHFFFAOYSA-N
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Description

5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the condensation of aryl (benzyl)sulfonylacetic or aryl (benzyl)sulfonylpropionic acids with thiosemicarbazide in the presence of polyphosphoric acid at elevated temperatures (130–140°C) for several hours . This reaction yields the desired thiadiazole derivative in good yields (63–81%).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Mechanism of Action

The exact mechanism of action for 5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine is not well-documented. similar thiadiazole compounds exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. For instance, some thiadiazole derivatives act as carbonic anhydrase inhibitors or GABAergic system activators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine is unique due to its specific butylsulfanyl substitution, which may confer distinct biological activities and chemical properties compared to other thiadiazole derivatives.

Properties

CAS No.

139887-01-7

Molecular Formula

C8H15N3S2

Molecular Weight

217.4 g/mol

IUPAC Name

5-(2-butylsulfanylethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H15N3S2/c1-2-3-5-12-6-4-7-10-11-8(9)13-7/h2-6H2,1H3,(H2,9,11)

InChI Key

FGDQJVOGFUEOFN-UHFFFAOYSA-N

Canonical SMILES

CCCCSCCC1=NN=C(S1)N

Origin of Product

United States

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